

Application Notes and Protocols for Glycine-Based Western Blot Stripping Buffers

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Compound of Interest

Compound Name: Glycine Water

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These application notes provide detailed protocols for the use of glycine-based stripping buffers in Western blotting. This technique allows for the removal of primary and secondary antibodies from a blot, enabling it to be reprobed with different antibodies. This process conserves valuable samples, saves time, and reduces costs by eliminating the need to run multiple gels and transfers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction to Western Blot Stripping

Western blot stripping is a crucial technique for researchers who need to analyze multiple proteins on the same membrane.[\[1\]](#)[\[2\]](#)[\[3\]](#) This is particularly useful when comparing the expression levels of a protein to a loading control, investigating different proteins within the same signaling pathway, or optimizing antibody concentrations.[\[1\]](#)[\[4\]](#) Glycine-based stripping buffers, particularly those with a low pH, are considered a "mild" stripping method.[\[5\]](#)[\[6\]](#)[\[7\]](#) The acidic environment created by the glycine-HCl buffer alters the structure of the antibodies, disrupting the antigen-antibody interaction and causing them to dissociate from the protein bound to the membrane.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Advantages of Glycine-Based Stripping Buffers

- **Mild Conditions:** Preserves the integrity of the transferred proteins on the membrane, allowing for multiple reprobing cycles.[\[6\]](#)

- **Effective Antibody Removal:** Efficiently removes primary and secondary antibodies, especially when combined with detergents like SDS.
- **Cost-Effective:** The reagents are inexpensive and readily available in most laboratories.[9]
- **Time-Saving:** Eliminates the need to run multiple gels and perform subsequent transfers.[1][4]

Key Considerations Before Stripping

- **Membrane Type:** Polyvinylidene difluoride (PVDF) membranes are highly recommended for stripping and reprobing due to their durability and higher protein retention capacity compared to nitrocellulose.[1][9] Nitrocellulose membranes are more fragile and may lose protein during the stripping process.[1][9]
- **Detection Method:** Stripping is most effective with chemiluminescent detection methods. Colorimetric substrates that produce a permanent precipitate are not suitable for stripping.[5]
- **Antibody Affinity:** High-affinity antibodies may require more stringent stripping conditions or longer incubation times.[10] It is often recommended to first probe for proteins with lower abundance or antibodies with lower affinity.[2]

Experimental Protocols

Formulation of Glycine-Based Stripping Buffers

Below are common formulations for mild glycine-based stripping buffers. The optimal formulation may vary depending on the specific antibodies and antigens being used.

Component	Formulation 1 (Mild) [10]	Formulation 2 (Standard)[9][11]	Formulation 3 (Low pH with SDS)[1][9] [12]
Glycine	15 g (0.2 M)	1.5 g (0.2 M)	25 mM
SDS	1 g (0.1%)	0.1 g (0.1%)	1% (w/v)
Tween 20	10 mL (1%)	1 mL (1%)	-
Deionized Water	to 1000 mL	to 100 mL	to final volume
HCl	Adjust pH to 2.2	Adjust pH to 2.2	Adjust pH to 2.0

Note: Always prepare stripping buffers fresh before use. For Formulation 3, dissolve glycine in deionized water and then add SDS. Adjust the pH with HCl before bringing the solution to the final volume.

Protocol 1: Mild Stripping with Glycine-HCl Buffer

This protocol is suitable for most applications and is a good starting point for optimization.

- **Wash Membrane:** After initial chemiluminescent detection, wash the membrane thoroughly with a wash buffer (e.g., TBST or PBST) to remove any remaining substrate.
- **Incubate in Stripping Buffer:** Immerse the membrane in the mild glycine stripping buffer (Formulation 1 or 2). Ensure the membrane is fully submerged.
- **Agitation:** Incubate the membrane for 10-20 minutes at room temperature with gentle agitation.[10] For high-affinity antibodies, the incubation time can be extended, or the temperature can be increased to 37°C for an additional 5-10 minutes.[10][13]
- **Wash:** Discard the stripping buffer and wash the membrane three times for 5 minutes each with wash buffer (TBST or PBST) with agitation.[10]
- **Re-blocking:** It is highly recommended to re-block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour at room temperature before reprobing.[10]

- **Verification of Stripping (Optional but Recommended):** Before proceeding with the new primary antibody, incubate the stripped and blocked membrane with only the secondary antibody used in the initial detection. Perform the detection step. If the stripping was successful, no signal should be visible.^[7] If a signal is present, repeat the stripping procedure.
- **Reprobing:** Proceed with the standard Western blot protocol, incubating the membrane with the new primary antibody, followed by the appropriate secondary antibody and detection.

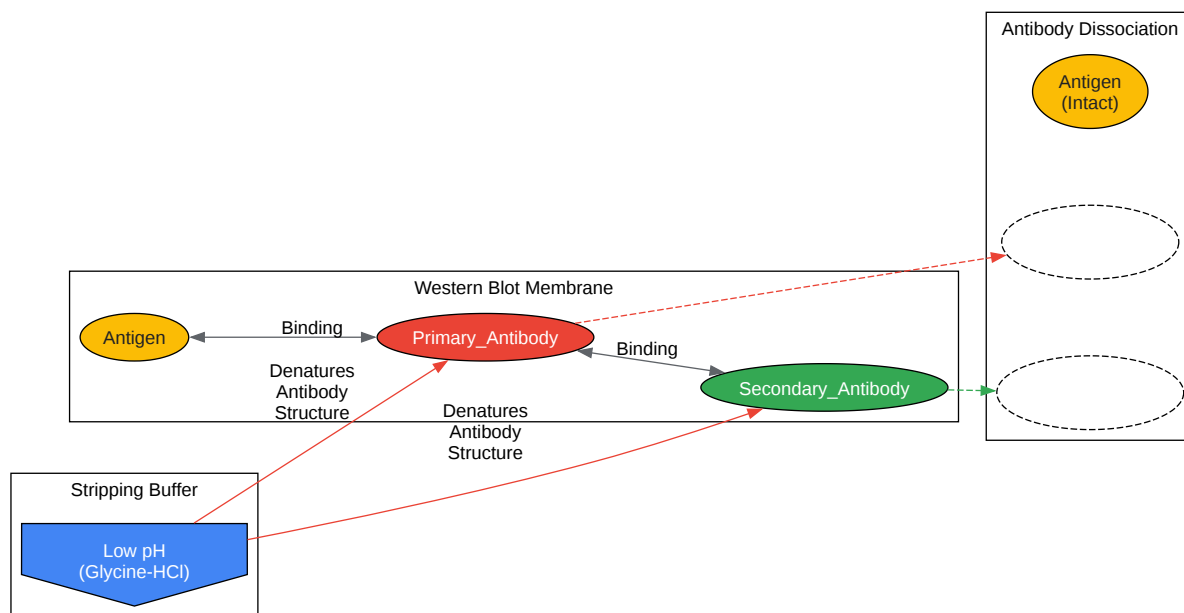
Protocol 2: Low pH Glycine Stripping with SDS

This protocol is slightly more stringent and is effective for removing more stubborn antibodies.

- **Wash Membrane:** As described in Protocol 1.
- **Incubate in Stripping Buffer:** Submerge the membrane in the low pH glycine stripping buffer with SDS (Formulation 3).
- **Agitation:** Incubate for 30-60 minutes at room temperature with gentle agitation.^[5]
- **Wash:** Discard the stripping buffer and wash the membrane extensively. A recommended washing procedure is three times for 10 minutes each with wash buffer.
- **Re-blocking:** Proceed with the re-blocking step as described in Protocol 1.
- **Verification and Reprobing:** Follow steps 6 and 7 from Protocol 1.

Mechanism of Glycine-Based Antibody Stripping

The primary mechanism of action for glycine-based stripping buffers is the disruption of the antibody-antigen interaction through a low pH environment.

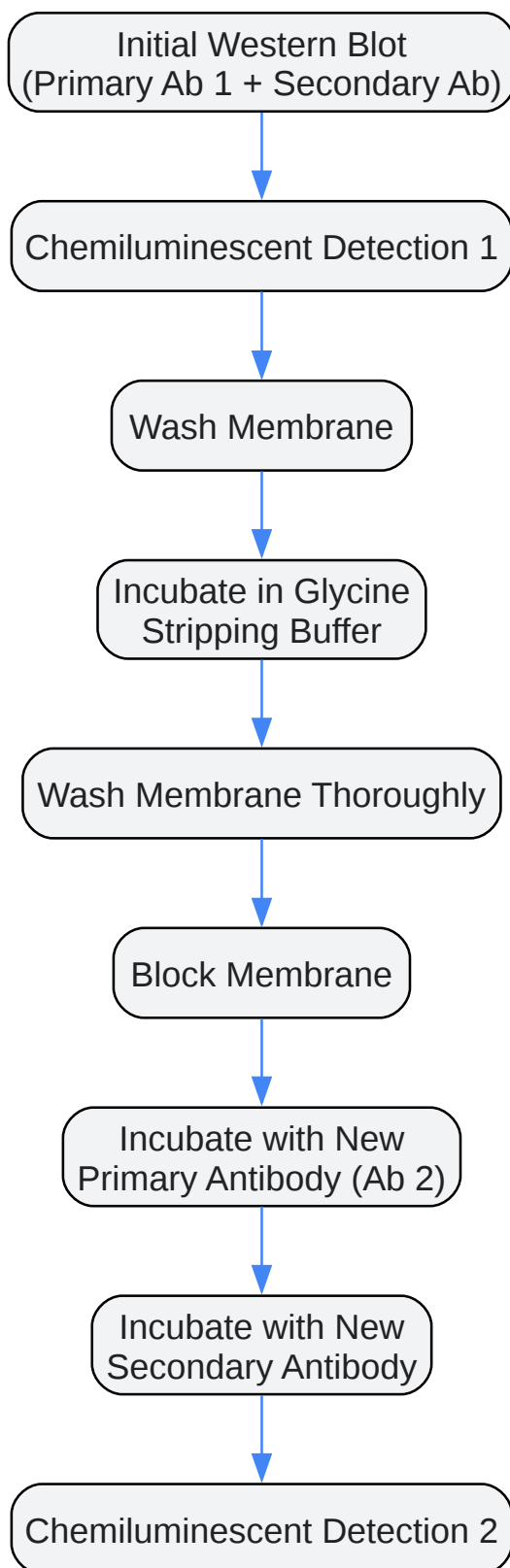


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Caption: Mechanism of glycine-based antibody stripping.

Experimental Workflow for Stripping and Reprobing

The following diagram illustrates the general workflow for a Western blot stripping and reprobing experiment.



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Caption: Western blot stripping and reprobing workflow.

Troubleshooting

Problem	Possible Cause	Solution
Incomplete stripping (residual signal)	Incubation time too short.	Increase incubation time in stripping buffer.[10]
Antibody affinity is too high.	Use a more stringent stripping buffer (e.g., with a higher concentration of SDS or by gentle heating).[10][12]	
Stripping buffer is old or improperly prepared.	Prepare fresh stripping buffer for each use.	
Loss of signal after reprobing	Protein loss from the membrane.	Use a PVDF membrane.[1][9] Reduce the harshness of the stripping protocol (shorter incubation, lower temperature).
Damage to the target antigen.	Use a milder stripping protocol. Ensure the pH of the stripping buffer is not excessively low.	
High background after reprobing	Incomplete blocking.	Ensure the blocking step after stripping is sufficient (at least 1 hour).
Residual antibodies on the membrane.	Perform the stripping verification step to ensure complete removal of previous antibodies.	

By following these protocols and considering the key factors, researchers can successfully strip and reprobe Western blots, maximizing the data obtained from each experiment.

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